(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid
CAS No.:
Cat. No.: VC19887057
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (1S,2R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1 |
| Standard InChI Key | FBRWVUWBHWKVEH-AEJSXWLSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
The molecular architecture of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid consists of a bicyclo[3.2.1]octane framework, where one bridgehead nitrogen atom is protected by a Boc group, and a carboxylic acid moiety is positioned at the C2 carbon. The stereochemical designation (1S,2R,5S) specifies the absolute configuration of the chiral centers, critical for its biological interactions. The molecular formula is , with a molecular weight of 255.31 g/mol .
The bicyclic scaffold mimics tropane alkaloids, which are renowned for their pharmacological activities, including anticholinergic and glycosidase inhibitory effects . The Boc group enhances solubility and stability during synthetic manipulations, while the carboxylic acid enables further derivatization via amidation or esterification .
Synthetic Methodologies
Enantioselective Construction of the Bicyclic Core
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold often begins with acyclic precursors containing pre-established stereochemical information. Asymmetric catalysis, such as organocatalytic or transition-metal-mediated reactions, facilitates the stereocontrolled formation of the bicyclic structure. For example, desymmetrization of achiral tropinone derivatives via enzymatic resolution or chiral auxiliaries has been employed to achieve high enantiomeric excess .
Carboxylic Acid Functionalization
The C2 carboxylic acid is introduced through oxidation of a corresponding alcohol or aldehyde precursor. For instance, Jones oxidation or Swern oxidation of a secondary alcohol at C2 generates the carboxylic acid moiety. Alternatively, carboxylation via carbon dioxide insertion under high-pressure conditions has been reported .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclic core formation | Organocatalyst, CHCN, 25°C | 78 | |
| Boc protection | , EtN, THF | 92 | |
| Carboxylic acid synthesis | KMnO, HO, 0°C | 65 |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water. Its logP value of 1.2 indicates moderate lipophilicity, suitable for membrane permeability in drug delivery applications. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point of 170–172°C, consistent with its crystalline nature .
Biological and Pharmacological Applications
Enzyme Inhibition
Derivatives of 8-azabicyclo[3.2.1]octane have demonstrated potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for inflammatory diseases. For instance, pyrazole-containing analogues exhibit IC values in the nanomolar range, attributed to their ability to stabilize the enzyme’s active site through hydrogen bonding and hydrophobic interactions .
Natural Product Synthesis
The scaffold serves as a key intermediate in the synthesis of tropane alkaloids, such as calystegines and cocaine analogues. These compounds exhibit glycosidase inhibitory activity, with potential applications in treating lysosomal storage disorders and neurodegenerative diseases .
Table 2: Biological Activities of Related Compounds
| Compound | Target Enzyme | IC (μM) | Application |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Anti-inflammatory |
| Calystegine B | β-Glucosidase | 0.12 | Glycosidase inhibitor |
Future Directions
Ongoing research aims to optimize the synthetic efficiency of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid through flow chemistry and catalytic asymmetric methods. Additionally, its incorporation into peptide-based therapeutics and prodrug designs is under investigation, leveraging the carboxylic acid group for bioconjugation .
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